Quipazine (maleate)
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Overview
Description
Quipazine (maleate) is a serotonergic drug belonging to the piperazine group. It is primarily used in scientific research due to its ability to act as a serotonin receptor agonist. Quipazine was initially developed as a potential antidepressant but was never marketed for medical use . The compound is known for its interaction with various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quipazine is synthesized by reacting 2-chloroquinoline with piperazine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Quipazine (maleate) are not widely documented, the synthesis generally follows the laboratory-scale procedures with necessary scaling adjustments. The maleate salt form is prepared by reacting Quipazine with maleic acid to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions: Quipazine (maleate) undergoes several types of chemical reactions, including:
Oxidation: Quipazine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: The piperazine ring allows for substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives and oxidized metabolites .
Scientific Research Applications
Quipazine (maleate) has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving serotonin receptor ligands.
Biology: Employed in research on serotonin receptor functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and its role in modulating serotonin levels.
Industry: Utilized in the development of new serotonergic drugs and as a tool in pharmacological studies.
Mechanism of Action
Quipazine (maleate) exerts its effects primarily by acting as a serotonin receptor agonist. It binds to and activates various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . This activation leads to the modulation of serotonin signaling pathways, influencing neurotransmitter release and neuronal activity. The compound also inhibits serotonin reuptake, further enhancing its serotonergic effects .
Comparison with Similar Compounds
2C-B-PP: Another piperazine derivative with serotonergic activity.
6-Nitroquipazine: A nitro-substituted analogue of Quipazine.
Naphthylpiperazine: A compound with similar structural features and serotonergic properties.
Uniqueness: Quipazine (maleate) is unique due to its dual action as a serotonin receptor agonist and reuptake inhibitor. This dual mechanism allows it to modulate serotonin levels more effectively compared to other similar compounds .
Properties
IUPAC Name |
but-2-enedioic acid;2-piperazin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJJDHZHSCTBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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